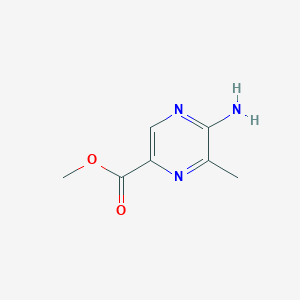

Methyl 5-amino-6-methylpyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield different amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. Research indicates that modifications to the compound can enhance its efficacy against cancer cells. For instance, a study demonstrated that derivatives with specific substitutions showed significant cytotoxic effects on A549 human pulmonary adenocarcinoma cells.

Case Study: Structure-Activity Relationship

A series of compounds were tested for their ability to reduce cell viability in A549 cells. The results indicated that:

- Compound with 3,5-dichloro substitution : Reduced cell viability to 21.2%, significantly enhancing anticancer activity compared to the parent compound.

- Ester derivatives : Showed varying levels of activity, with some exhibiting reduced efficacy when compared to their parent structures.

The structure-dependent nature of these compounds suggests that further optimization could yield more potent anticancer agents .

Antimicrobial Properties

The antimicrobial activity of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been investigated. These compounds have shown promise against various Gram-positive pathogens.

Case Study: Antimicrobial Screening

In a screening assay involving multidrug-resistant bacterial strains, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC). Key findings include:

- Compound 24b : Demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Clostridium difficile, with MIC values of 8 µg/mL and 128 µg/mL respectively.

- Transformation effects : Modifications such as esterification resulted in altered antimicrobial profiles, emphasizing the importance of chemical structure in determining biological activity .

Antioxidant Activity

The antioxidant properties of this compound have been characterized using various assays, including DPPH radical scavenging and reducing power assays.

Case Study: Antioxidant Evaluation

Several derivatives were tested for their radical scavenging ability:

- Compound with free carboxylic moiety : Exhibited the highest antioxidant activity, surpassing that of ascorbic acid in specific tests.

- Oxadiazole derivatives : Showed enhanced antioxidant properties compared to their parent compounds, indicating that structural modifications can lead to improved efficacy .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of methyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

5-Methyl-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the amino group, which affects its reactivity and applications.

Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but without the amino group, leading to different chemical properties and uses.

Uniqueness: Methyl 5-amino-6-methylpyrazine-2-carboxylate is unique due to the presence of both amino and ester functional groups, which enhance its versatility in chemical reactions and broaden its range of applications in scientific research .

Activité Biologique

Methyl 5-amino-6-methylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : 77168-85-5

This compound belongs to the pyrazine family, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis. This mechanism is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

- Binding Interactions : Molecular docking studies suggest that this compound binds effectively to the colchicine site on tubulin, which could interfere with microtubule dynamics, a critical process in cell division and tumor growth .

Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines. A summary of its efficacy against different cancer types is presented in Table 1.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.67 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 5.33 | Induction of apoptosis |

| HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |

| PC-3 (Prostate) | 0.33 | Targeting EGFR signaling pathway |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the release of TNF-alpha and other inflammatory mediators in vitro. In a study involving LPS-stimulated macrophages, this compound demonstrated an inhibition rate of over 90% at concentrations around 10 µM .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a novel chemotherapeutic agent.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with this compound reduced joint swelling and histological signs of inflammation, indicating its potential role in managing autoimmune conditions .

Propriétés

IUPAC Name |

methyl 5-amino-6-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPMMHPKVKRXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.